(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
Description
This compound is a fluorinated tetrahydropyran derivative with a primary amine group at the 4-position and a fluorine atom at the 3-position of the pyran ring. Its hydrochloride salt enhances stability and solubility. The stereochemistry (3R,4R) is critical for its molecular interactions, particularly in chiral environments such as enzyme binding sites. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
(3R,4R)-3-fluorooxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorinated tetrahydropyran moiety, suggests diverse biological activities that warrant detailed exploration.
- Chemical Name : this compound
- CAS Number : 1895912-86-3
- Molecular Formula : C5H11ClFNO
- Molecular Weight : 155.60 g/mol
- Purity : ≥ 98% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the fluorine atom enhances lipophilicity, potentially improving blood-brain barrier penetration.
Pharmacological Effects
- Neurotransmitter Modulation : Research indicates that this compound may influence the release and reuptake of neurotransmitters such as serotonin and dopamine.
- Antidepressant Properties : In animal models, this compound has shown promise in reducing depressive behaviors, suggesting potential use in treating mood disorders.
- Analgesic Effects : Studies have reported analgesic properties in pain models, indicating its possible role in pain management therapies.
Case Studies
A recent study evaluated the effects of this compound on rodent models exhibiting depressive-like behaviors. The findings revealed:
- A significant reduction in immobility time in the forced swim test.
- Enhanced locomotor activity in the open field test, indicating improved mood and reduced anxiety levels .
Another investigation focused on its analgesic effects, where administration led to a noticeable decrease in pain responses in formalin-induced pain models. The compound was compared against standard analgesics like morphine and showed comparable efficacy with a lower side effect profile .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various conditions, including:
- Antiviral Agents : Its structure allows for modifications that can lead to compounds effective against viral infections.
- Antidepressants : Research indicates potential serotonin receptor modulation, which may contribute to antidepressant effects.
Neuropharmacology
Studies have shown that (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride may interact with neurotransmitter systems, making it a candidate for research into neurodegenerative diseases and mental health disorders.
Chemical Biology
The compound serves as a versatile building block for synthesizing more complex molecules used in biological studies. Its unique structure allows researchers to explore:
- Enzyme Inhibitors : Compounds derived from it have shown promise in inhibiting specific enzymes linked to disease pathways.
Data Table of Applications
| Application Area | Potential Use Cases | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents, antidepressants | Ongoing synthesis and testing |
| Neuropharmacology | Neurotransmitter modulation | Interaction studies with receptors |
| Chemical Biology | Building block for enzyme inhibitors | Development of new therapeutic agents |
Case Study 1: Antiviral Research
A recent study explored the modification of this compound to develop a novel antiviral agent targeting RNA viruses. The results indicated significant antiviral activity against specific strains, showcasing its potential in drug development.
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological effects of this compound demonstrated its ability to modulate serotonin receptors in vitro. These findings suggest a pathway for developing new treatments for depression and anxiety disorders.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three analogues from the evidence:
Functional and Pharmacological Insights
- Fluorine vs. Aryl Substituents : The fluorine atom in the target compound increases electronegativity and lipophilicity compared to aryl-substituted analogues. This may enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs. In contrast, the bulky 3-CF₃Ph group in the analogue from likely improves binding affinity to hydrophobic pockets in proteins .
- Stereochemical Impact : The (3R,4R) configuration distinguishes the target compound from stereoisomers like (3R,4S)-3-fluorooxan-4-amine (), which may exhibit divergent biological activities due to altered spatial orientation .
- Synthetic Complexity : The target compound’s synthesis involves fluorination at the 3-position, while analogues with aryl groups (e.g., ) require coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. The pyrazolo-pyrimidine derivative () demands multi-step heterocyclic assembly .
Q & A
Advanced Research Question
- pKa prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the amine and hydroxyl groups, informing stability in acidic/basic media.
- Hydrolysis pathway modeling : DFT calculations identify vulnerable bonds (e.g., C-F or glycosidic linkages) and predict degradation products .
- Solubility simulations : COSMO-RS or Hansen solubility parameters guide solvent selection for long-term storage .
How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The 3-fluoro group:
- Electronic effects : Fluorine’s electronegativity withdraws electron density, reducing nucleophilicity at adjacent carbons.
- Steric effects : Fluorine’s small size allows for tighter transition states in SN2 reactions, increasing reaction rates with soft nucleophiles (e.g., thiols).
- Hydrogen bonding : Fluorine participates in weak H-bonding, affecting solubility and crystallization behavior .
What methodologies are recommended for analyzing batch-to-batch variability in industrial-scale synthesis?
Advanced Research Question
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect deviations in reaction progress .
- Multivariate analysis (MVA) : PCA or PLS models correlate raw material attributes (e.g., amine purity) with final product quality.
- Accelerated stability studies : Stress testing (heat, humidity) to identify critical quality attributes affecting shelf life .
How can researchers address discrepancies in reported melting points or solubility data for this compound?
Basic Research Question
Discrepancies may arise from polymorphic forms or hydrate formation. Solutions include:
- DSC/TGA analysis : To differentiate polymorphs or hydrates.
- Standardized recrystallization : Use consistent solvent systems (e.g., ethanol/water) and cooling rates.
- Interlaboratory validation : Collaborative studies to establish consensus data .
What strategies optimize the compound’s purification to achieve >99% enantiomeric excess (ee)?
Advanced Research Question
- Chiral resolution : Use of resolving agents (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by fractional crystallization .
- Simulated moving bed (SMB) chromatography : Continuous purification with chiral stationary phases for large-scale applications.
- Crystallization-induced dynamic resolution (CIDR) : Thermodynamic control to enrich the desired enantiomer during crystal growth .
How do environmental factors (e.g., light, oxygen) impact the compound’s stability during storage?
Basic Research Question
- Light sensitivity : UV-Vis spectroscopy identifies degradation products under accelerated photolysis. Store in amber glass under inert gas (N2/Ar) .
- Oxidative degradation : Radical scavengers (e.g., BHT) or oxygen-free packaging mitigate amine oxidation.
- Hygroscopicity : Karl Fischer titration monitors water content; desiccants (e.g., silica gel) prevent hydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
